molecular formula C20H20O5 B055510 Desmethylxanthohumol CAS No. 115063-39-3

Desmethylxanthohumol

Cat. No. B055510
M. Wt: 340.4 g/mol
InChI Key: FUSADYLVRMROPL-UXBLZVDNSA-N
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Description

Desmethylxanthohumol: Detailed Information

Desmethylxanthohumol is a chalcone-type compound found in hops, known for its presence in beer extracts at a concentration about 1/5 of xanthohumol. It easily isomerizes in aqueous media to a mixture of phytoestrogens with hormonal activity and has shown significant potential in inducing apoptosis in lymphoid leukemic cells, acting as a chemoprotective agent by activating the oxidation and excretion of harmful xenobiotics (Diller et al., 2009).

Synthesis Analysis

The synthesis of desmethylxanthohumol and its analogs involves several steps starting from commercially available precursors. One study describes the synthesis of four ring-closed analogs of desmethylxanthohumol and their dimers, indicating a detailed procedure that confirms the structures of these derivatives using various spectroscopic methods. These compounds have been evaluated for their antioxidant activity, providing insights into their chemical behavior and potential benefits (Teng et al., 2017).

Molecular Structure Analysis

Although the detailed molecular structure analysis of desmethylxanthohumol specifically was not found in the papers reviewed, the structural analysis typically involves using NMR, HRMS, and other spectroscopic techniques to elucidate the compound's structure, as seen in the synthesis studies. These methods are crucial for confirming the chemical identity and purity of synthesized compounds.

Chemical Reactions and Properties

Desmethylxanthohumol undergoes isomerization in aqueous media, leading to the formation of phytoestrogens. This reaction highlights its chemical reactivity and its potential impact on biological systems. Additionally, its role as a chemoprotective agent suggests that it can engage in biochemical pathways to facilitate the excretion of xenobiotics, indicating a significant interaction with metabolic processes.

Physical Properties Analysis

The physical properties of desmethylxanthohumol, such as solubility, melting point, and stability, are essential for understanding its behavior in different environments, including biological systems and industrial processes. While specific details on the physical properties were not directly provided in the reviewed papers, these properties can generally be inferred from the compound's chemical structure and are critical for applications in health and disease prevention.

Chemical Properties Analysis

Desmethylxanthohumol exhibits antioxidant activity, as evidenced by studies on its analogs and derivatives. Its chemical properties, including reactivity towards oxidative stress and ability to induce apoptosis in cancer cells, are fundamental aspects of its biological activity. The compound's interaction with cellular components and its chemoprotective capabilities underscore its significance in medicinal chemistry and potential therapeutic applications.

Scientific research applications

  • Apoptosis Induction and Chemoprotection: Desmethylxanthohumol is a potent apoptosis-inducing agent in lymphoid leukemic cell assays and acts as a chemoprotective compound, activating oxidation and excretion of harmful xenobiotics (Diller et al., 2009).

  • α-Glucosidase and DPP-4 Dual Inhibitory Activity: It has shown inhibitory activity against α-glucosidase in vitro. Further research synthesized analogues of desmethylxanthohumol with potent α-glucosidase inhibitory activity, indicating its potential in managing diabetes-related conditions (Zhang et al., 2021).

  • Conversion in Brewing Process: During the brewing process, desmethylxanthohumol is largely converted into its isomeric flavanones. This conversion is influenced by various factors including extraction, adsorption to malt proteins, and interaction with yeast cells (Stevens et al., 1999).

  • Anti-proliferative Properties in Prostate Cancer: Desmethylxanthohumol and its derivatives have been studied for their anti-proliferative activity on human prostate cancer cells, with some compounds showing significant inhibitory effects (Delmulle et al., 2006).

  • Impact on Climatological Conditions and Farming: The concentration of desmethylxanthohumol in hops varies with climatological conditions and farming practices, with some evidence suggesting higher concentrations under organic farming conditions (Keukeleire et al., 2007).

  • Solution Stability and Dynamic Residual Complexity: Quantitative NMR studies have explored the dynamic residual complexity of desmethylxanthohumol, revealing its spontaneous isomerization into congeneric flavanones under various conditions (Chen et al., 2009).

  • Synthesis and Cytotoxicity: Research on synthesizing analogues and evaluating their cytotoxicity and anti-oxidative activity has been conducted, revealing insights into the potential of desmethylxanthohumol derivatives for medical applications (Vogel et al., 2008).

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSADYLVRMROPL-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315295
Record name Desmethylxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylxanthohumol

CAS RN

115063-39-3
Record name Desmethylxanthohumol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115063-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLXANTHOHUMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desmethylxanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
804
Citations
J De Keukeleire, G Ooms, A Heyerick… - Journal of Agricultural …, 2003 - ACS Publications
Important secondary metabolites, present in hops (Humulus lupulus L.), include α-acids and β-acids, which are essential for the brewing of beer, as well as the prenylated chalcones, …
Number of citations: 182 pubs.acs.org
SN Chen, DC Lankin, LR Chadwick, BU Jaki… - Planta …, 2009 - thieme-connect.com
The use of chromatographic assays to assess the residual complexity of materials that are purified from natural sources by chromatographic means is, in a sense, a case of the fox …
Number of citations: 31 www.thieme-connect.com
J De Keukeleire, I Janssens, A Heyerick… - Journal of Agricultural …, 2007 - ACS Publications
… The concentrations of α-acids, β-acids, desmethylxanthohumol, … of bioactive chalcones, particularly desmethylxanthohumol. … Desmethylxanthohumol and xanthohumol were isolated by …
Number of citations: 83 pubs.acs.org
RA Diller, HM Riepl, O Rose, C Frias, G Henze… - Beer in health and …, 2009 - Elsevier
Desmethylxanthohumol is a chalcone-type compound isolated from hops. It is present in extracts in a concentration of about 1/5 of the xanthohumol content. It isomerizes easily in …
Number of citations: 8 www.sciencedirect.com
JF Stevens, AW Taylor, JE Clawson… - Journal of Agricultural …, 1999 - ACS Publications
… desmethylxanthohumol present in the finish hops, indicating a virtually quantitative extraction of desmethylxanthohumol. … % of the hops' desmethylxanthohumol just before addition of the …
Number of citations: 246 pubs.acs.org
JF Stevens, JE Page - Phytochemistry, 2004 - Elsevier
… prenylated chalcones have received much attention in recent years as cancer chemopreventive agents, while 8-prenylnaringenin, an isomerization product of desmethylxanthohumol …
Number of citations: 859 www.sciencedirect.com
Y Teng, X Li, K Yang, X Li, Z Zhang, L Wang… - European Journal of …, 2017 - Elsevier
Four ring-closed analogs of natural prenylated chalcone desmethylxanthohumol (1) and their dimers were synthesized from the commercially available 1-(2,4,6-trihydroxyphenyl)ethan-…
Number of citations: 23 www.sciencedirect.com
H Hirata, K Takazumi, S Segawa, Y Okada… - Food chemistry, 2012 - Elsevier
… Desmethylxanthohumol was purified in the same way as purification of fraction 3-3. … We investigated the inhibitory activity of various chalcones: xanthohumol, desmethylxanthohumol, …
Number of citations: 52 www.sciencedirect.com
H Wilhelm, LA Wessjohann - Tetrahedron, 2006 - Elsevier
… Its principal prenylchalkone is xanthohumol (XAN, 1) together with minor amounts of desmethylxanthohumol (3) and other prenylchalkones.3, 4 Both chalkones undergo thermal …
Number of citations: 47 www.sciencedirect.com
C Gerhauser, A Alt, E Heiss, A Gamal-Eldeen… - Molecular cancer …, 2002 - AACR
Abstract Characterization and use of effective cancer chemopreventive agents have become important issues in public health-related research. Aiming to identify novel potential …
Number of citations: 620 aacrjournals.org

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